

Cedeodarin: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Cedeodarin

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Introduction

Cedeodarin, also known as 6-methyltaxifolin, is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, *Cedrus deodara*.^[1] As a derivative of the well-studied flavonoid taxifolin (dihydroquercetin), **Cedeodarin** is of significant interest to the scientific community for its potential pharmacological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cedeodarin**, detailed experimental methodologies for its analysis, and insights into its potential biological signaling pathways.

Chemical Structure and Properties

Cedeodarin is structurally characterized as a taxifolin molecule with a methyl group substituted at the 6-position of the A-ring. This methylation can influence its lipophilicity and subsequent biological activity.

Physical and Chemical Data

Quantitative data for **Cedeodarin** is not extensively reported in the literature. The following table summarizes the available information. For comparative purposes, data for the parent

compound, taxifolin, is also included where available, as its properties can provide an estimation for those of **Cedeodarin**.

Property	Cedeodarin (6-methyltaxifolin)	Taxifolin (Dihydroquercetin)
Molecular Formula	C ₁₆ H ₁₄ O ₇	C ₁₅ H ₁₂ O ₇
Molecular Weight	318.28 g/mol	304.25 g/mol
Melting Point	Data not available	240 °C (decomposes)
Boiling Point	Data not available	Data not available
Solubility	Data not available	Water: 0.9557 ± 0.0230 mg/mL. Considered very slightly soluble.[3]
Appearance	Data not available	Off-white amorphous powder

Spectroscopic Data

The structure of **Cedeodarin** has been elucidated using various spectroscopic techniques. While complete spectra are not readily available in public databases, key data from NMR studies have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy has been instrumental in confirming the placement of the methyl group on the 5,7-dihydroxyflavanonol nucleus of **Cedeodarin**.[4]

¹³C NMR Data of related Dihydroflavonols from Cedrus deodara[4]

Carbon	Taxifolin	Cedeodarin	Cedrin
2	83.5	83.5	83.6
3	72.3	72.3	72.4
4	197.8	197.5	197.6
5	164.2	163.8	163.9
6	97.2	104.9	105.0
7	167.6	167.1	167.2
8	96.2	95.8	95.9
9	163.2	162.8	162.9
10	101.8	101.4	101.5
1'	129.4	129.4	129.5
2'	115.8	115.8	115.9
3'	145.8	145.8	145.9
4'	145.2	145.2	145.3
5'	115.3	115.3	115.4
6'	120.2	120.2	120.3
6-Me	-	8.2	8.3
8-Me	-	-	-

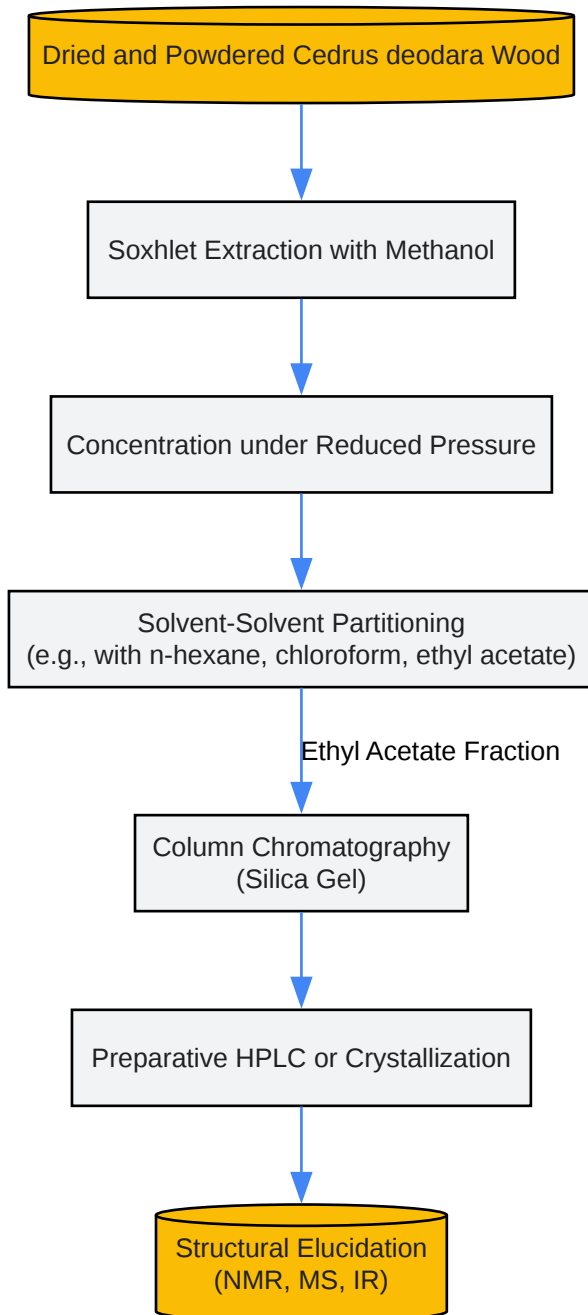
Note: Cedrin is 8-methyltaxifolin.

Experimental Protocols

Isolation and Purification of Cedeodarin from Cedrus deodara

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for flavonoids.

Workflow for Isolation of Cedeodarin



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Caption: Generalized workflow for the isolation and purification of **Cedeodarin**.

- Preparation of Plant Material: The wood of *Cedrus deodara* is collected, air-dried, and ground into a coarse powder.

- **Extraction:** The powdered wood is subjected to exhaustive extraction using methanol in a Soxhlet apparatus.[5]
- **Concentration:** The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids like **Cedeodarin** are typically enriched in the ethyl acetate fraction.
- **Chromatographic Separation:** The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Cedeodarin** are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.
- **Structural Characterization:** The purified **Cedeodarin** is then subjected to spectroscopic analysis, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure.

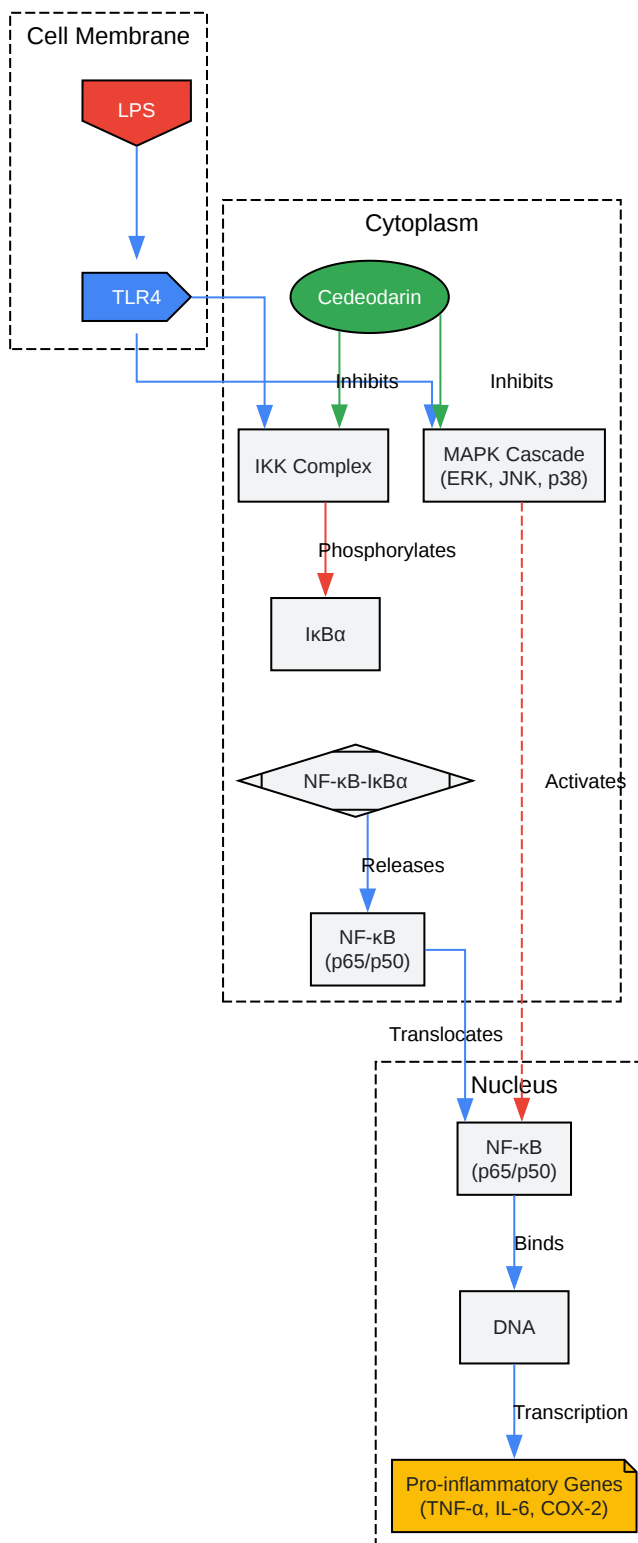
Potential Biological Signaling Pathways

While direct studies on the signaling pathways modulated by **Cedeodarin** are limited, the activities of its parent compound, taxifolin, and extracts of *Cedrus deodara* provide strong indications of its potential mechanisms of action, particularly in inflammation. Flavonoids are known to interact with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Putative Anti-Inflammatory Mechanism of Cedeodarin

The following diagram illustrates a potential mechanism by which **Cedeodarin** may exert anti-inflammatory effects, based on the known actions of related flavonoids.

Putative Anti-Inflammatory Signaling Pathway of Cedeodarin

[Click to download full resolution via product page](#)Caption: Potential inhibition of NF- κ B and MAPK pathways by **Cedeodarin**.

This proposed mechanism suggests that **Cedeodarin** may inhibit inflammatory responses by:

- Inhibiting the MAPK pathway: This would reduce the activation of downstream transcription factors.
- Inhibiting the NF- κ B pathway: This could occur through the inhibition of the IKK complex, preventing the degradation of I κ B α and the subsequent translocation of NF- κ B to the nucleus.

By interfering with these key signaling cascades, **Cedeodarin** could potentially reduce the expression of pro-inflammatory genes, such as those for TNF- α , IL-6, and COX-2.

Conclusion

Cedeodarin is a promising natural product from *Cedrus deodara* with potential applications in drug development, particularly in the area of anti-inflammatory therapeutics. While there is a need for more comprehensive studies to fully characterize its physical, chemical, and biological properties, the available data, supported by information on its parent compound taxifolin, provide a solid foundation for future research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this intriguing flavonoid.

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References

- 1. *Cedrus deodara* - Wikipedia [en.wikipedia.org]
- 2. *Cedrus deodara*: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dihydroflavanonols from *Cedrus deodara*, A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deodar Cedar (Cedrus Deodara): Efficacy for Potential of Secondary Metabolites and Antibacterial Activity | Auctores [auctoresonline.org]
- 6. Anti-inflammatory activities of flavonoid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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